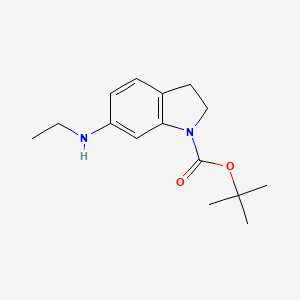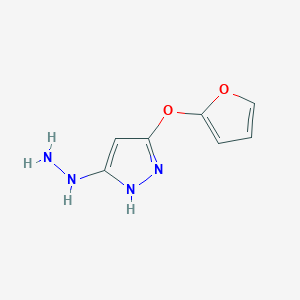
Tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and other scientific fields. The presence of the trifluoromethyl group and the tert-butyl carbamate moiety adds to its chemical uniqueness and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the tert-butyl carbamate moiety. One common approach is to start with a suitable pyrrolidine precursor and then functionalize it through various chemical reactions.
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Once the pyrrolidine ring is formed, it can be functionalized with the trifluoromethyl group and the tert-butyl carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design. The pyrrolidine ring is also a common scaffold in many bioactive molecules, contributing to their pharmacological properties .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous .
Wirkmechanismus
The mechanism of action of tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethyl-containing compounds. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
What sets tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate apart is the combination of the trifluoromethyl group and the tert-butyl carbamate moiety on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H19F3N2O2 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-[1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15(4)8-5-6-16(7-8)11(12,13)14/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
OJFMFYSSKCADSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)











